Alarin Does Not Bind to Galanin Receptors: Direct Competitive Binding Data Versus Galanin
Alarin exhibits no detectable affinity for the three known galanin receptor subtypes (GalR1, GalR2, GalR3). In competitive radioligand binding assays using hypothalamic membranes, alarin failed to displace [¹²⁵I]-galanin at concentrations up to 1 μM, whereas unlabeled galanin displaced the tracer with an IC₅₀ in the low nanomolar range [1]. This observation was confirmed across multiple independent studies [2]. The complete absence of cross‑reactivity with galanin receptors defines alarin as a pharmacologically distinct entity within the galanin peptide family.
| Evidence Dimension | Binding affinity / competitive displacement |
|---|---|
| Target Compound Data | No binding; no displacement of [¹²⁵I]-galanin up to 1 μM |
| Comparator Or Baseline | Galanin: IC₅₀ in low nanomolar range for displacing [¹²⁵I]-galanin |
| Quantified Difference | >100‑fold difference (no detectable binding vs. nM IC₅₀) |
| Conditions | Rat hypothalamic membrane preparations; [¹²⁵I]-galanin radioligand binding assay |
Why This Matters
Confirms that alarin signals through an unidentified, alarin‑specific receptor, not through GalR1‑3; essential for studies dissecting galanin‑family signaling pathways and for developing alarin‑selective pharmacological probes.
- [1] Boughton CK, et al. Alarin stimulates food intake and gonadotrophin release in male rats. Br J Pharmacol. 2010;161(3):601-613. View Source
- [2] Santic R, et al. Alarin is a vasoactive peptide. Proc Natl Acad Sci U S A. 2007;104(24):10217-10222. View Source
